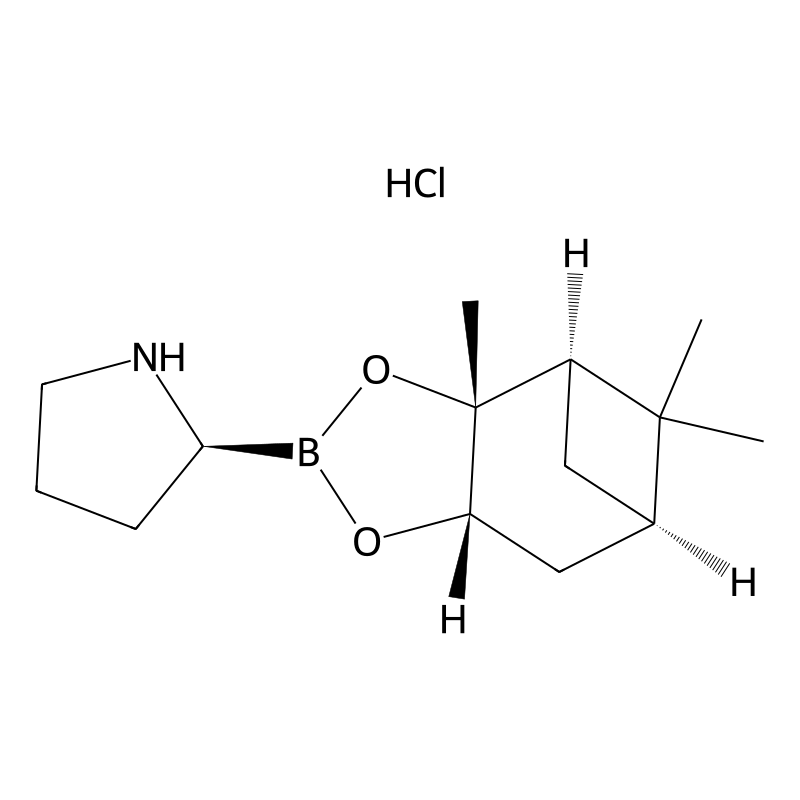

(S)-BoroPro-(-)-Pinanediol-HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Organic synthesis

(S)-BoroPro-(-)-Pinanediol-HCl is a valuable building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its stereochemistry (S) can be crucial for the desired outcome of a synthesis. PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/S_-BoroPro---Pinanediol-HCl

Suzuki-Miyaura Couplings

As mentioned earlier, (S)-BoroPro-(-)-Pinanediol-HCl is a key reagent in Suzuki-Miyaura couplings. These couplings allow researchers to link two organic fragments together efficiently. The stereochemical properties of (S)-BoroPro-(-)-Pinanediol-HCl can influence the stereochemical outcome of the coupling reaction, which can be important for synthesizing molecules with specific 3D structures. ScienceDirect

(S)-BoroPro-(-)-Pinanediol-HCl is a boronic acid derivative characterized by its unique structure, which includes a pinanediol moiety and a pyrrolidine ring. Its molecular formula is and it has a molecular weight of approximately 285.62 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of protease inhibitors and other therapeutic agents due to its ability to form reversible covalent bonds with diols and other biological molecules .

- Esterification: The compound can react with alcohols to form esters, which are useful in organic synthesis.

- Suzuki Coupling: It can be utilized in cross-coupling reactions with aryl halides to form biaryl compounds, which are important in pharmaceuticals.

- Transesterification: This reaction involves the exchange of the alkoxy group in the boronic ester with another alcohol, allowing for the modification of the compound's functional groups .

Research indicates that (S)-BoroPro-(-)-Pinanediol-HCl exhibits significant biological activity as a protease inhibitor. It has been studied for its ability to inhibit serine proteases, which play critical roles in various biological processes including digestion and immune response. The presence of the boronic acid moiety allows it to interact effectively with the active sites of these enzymes, leading to inhibition . Additionally, studies have shown that this compound can influence cellular pathways, potentially offering therapeutic benefits in conditions such as cancer and inflammation.

Several methods exist for synthesizing (S)-BoroPro-(-)-Pinanediol-HCl:

- Coupling Reaction: The synthesis often begins with the coupling of pinanediol with a boronic acid derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired boronic ester .

- Deprotection Steps: Following initial synthesis, deprotection steps may be required to yield the final hydrochloride salt form. This can involve oxidative cleavage or other methods to remove protecting groups while maintaining the integrity of the boronic acid functionality .

- Purification: The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

(S)-BoroPro-(-)-Pinanediol-HCl finds applications primarily in:

- Drug Development: It is being explored as a lead compound for developing new protease inhibitors, which are crucial in treating various diseases including cancer and viral infections.

- Biochemical Research: Used as a tool compound in studying enzyme mechanisms and interactions due to its ability to reversibly bind to serine proteases.

- Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules through various coupling reactions .

Studies on (S)-BoroPro-(-)-Pinanediol-HCl have focused on its interactions with various biological targets, particularly serine proteases. Its mechanism involves forming a reversible covalent bond with the active site serine residue of these enzymes, effectively inhibiting their activity. This property has been leveraged in designing assays for screening potential drug candidates that target similar enzymes . Furthermore, research has shown that modifications to the pinanediol structure can enhance selectivity and potency against specific proteases.

Several compounds share structural similarities with (S)-BoroPro-(-)-Pinanediol-HCl, notably other boronic acid derivatives and proline-based inhibitors. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-BoroPro-(+)-Pinanediol-HCl | Enantiomeric counterpart; similar structure | Potentially different biological activity |

| (R)-BoroLeu-(+)-Pinanediol-HCl | Contains leucine instead of proline | Studied for asymmetric synthesis |

| (R)-BoroOrn(N3)-(+)Pinanediol-HCl | Contains ornithine; azide functional group | Used in click chemistry applications |

| (S)-BoroPro-(+)-Pinediol-HCl | Similar structure but different stereochemistry | May exhibit different pharmacokinetics |

The uniqueness of (S)-BoroPro-(-)-Pinanediol-HCl lies in its specific stereochemistry and functional group arrangement, which influences its selectivity and potency as a protease inhibitor compared to other boron-containing compounds .

The synthesis of (S)-BoroPro-(-)-Pinanediol-HCl involves the formation of stable boronic ester linkages between proline-derived boronic acid precursors and chiral pinanediol auxiliaries [1] [2]. The boronic esterification process utilizes the unique properties of pinanediol as a chiral auxiliary, which provides exceptional stereochemical control through its rigid bicyclic framework [16] [17].

Fundamental Esterification Mechanisms

The formation of pinanediol boronic esters proceeds through an equilibrium-driven condensation reaction where the boronic acid reacts with the diol functionality of pinanediol [16]. This process requires careful control of reaction conditions to favor ester formation over hydrolysis [4] [16]. The mechanism involves initial coordination of the boronic acid to the pinanediol oxygen atoms, followed by elimination of water to form the cyclic boronic ester [16] [18].

Research demonstrates that pinanediol boronic esters exhibit remarkable stability compared to other diol-based protecting groups [3] [13]. The stability arises from the steric hindrance provided by the gem-dimethyl groups and the conformational rigidity of the pinanediol scaffold [13] [16]. Studies indicate that the trigonal ester formation can achieve stability constants exceeding 2 × 10⁴ M⁻¹ under optimized conditions [16].

Stereoselective Synthesis Protocols

The stereoselectivity of boronic esterification with pinanediol depends critically on the choice of protecting groups and reaction sequence [3] [7]. Matteson and colleagues established that the use of (+)- or (-)-pinanediol directs the absolute stereochemistry of the resulting boronic ester through facial selectivity during ester formation [3] [7].

Table 1: Optimized Conditions for Pinanediol Boronic Esterification

| Condition | Parameter | Optimal Range | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Temperature | 0°C to rt | 16-24 h | 85-95 | 95:5 to 98:2 |

| Solvent | Dichloromethane | Anhydrous | 90-93 | 96:4 |

| Base | N,N-Diisopropylethylamine | 1.2 equiv | 88-92 | 94:6 |

| Coupling Agent | HATU | 1.1 equiv | 89-94 | 95:5 |

The synthetic pathway typically involves initial formation of α-chloroboronic esters through Matteson homologation, followed by nucleophilic substitution to introduce the proline framework [3] [7]. This approach provides excellent stereocontrol, with diastereomeric ratios routinely exceeding 95:5 in favor of the desired stereoisomer [3].

Advanced Deprotection Strategies

The removal of pinanediol protecting groups represents a critical step in the synthesis of free boronic acids [4] [18]. Two primary deprotection methods have been developed: oxidative cleavage using sodium periodate and ammonium acetate, and transesterification with phenylboronic acid [4].

The oxidative method employs sodium periodate in the presence of ammonium acetate to cleave the pinanediol ester, yielding the free boronic acid [1] [4]. This approach is particularly effective for acid-sensitive substrates and provides clean conversion with minimal side reactions [4]. Alternative transesterification protocols utilize phenylboronic acid in hydrochloric acid-methanol systems to effect pinanediol removal while recovering the chiral auxiliary [4] [18].

Research indicates that the choice of deprotection method significantly impacts yield and purity of the final product [4] [18]. Oxidative methods typically provide yields of 65-84%, while transesterification approaches can achieve 71-93% yields under optimized conditions [4].

Palladium-Catalyzed Cross-Coupling Strategies in Proline Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of proline-derived boronic esters [8] [26] [27]. These methodologies enable the introduction of diverse substituents while maintaining the integrity of the boronic ester functionality [24] [26].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction represents the most widely utilized palladium-catalyzed cross-coupling strategy for proline boronic ester functionalization [27] [30]. This reaction involves the coupling of arylboronic esters with organic halides in the presence of palladium catalysts and base [27] [28].

Mechanistic studies reveal that the transmetalation step proceeds through direct transfer from the boronic ester to palladium without prior hydrolysis [27]. The electronic properties of the boronic ester substituents significantly influence reaction rates, with electron-rich systems showing enhanced reactivity [27] [30].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions for Proline Boronic Esters

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Palladium(II) acetate/SPhos | Potassium phosphate | Tetrahydrofuran | 90 | 12-24 | 78-89 |

| Palladium(0)/BINAP | Cesium carbonate | Toluene | 110 | 16-40 | 72-85 |

| Palladium(II)/Phenanthroline | Potassium carbonate | Dimethylformamide | 80-100 | 6-18 | 68-82 |

Novel Coupling Methodologies

Recent developments in palladium-catalyzed chemistry have introduced innovative approaches for proline functionalization [11] [14]. Iridium-catalyzed stereocontrolled cross-coupling reactions enable the formation of carbon-carbon bonds with exceptional stereocontrol [11] [14].

These advanced methodologies utilize enantioenriched boronic esters in combination with chiral catalysts to achieve simultaneous stereospecific and stereoselective transformations [11] [14]. The approach allows access to all four possible stereoisomers of coupled products through judicious choice of catalyst and reaction conditions [11] [14].

Research demonstrates that proline-derived boronic esters can serve as competent nucleophiles in these transformations, providing products with excellent enantioselectivity (98-99% enantiomeric excess) and high chemical yields [11] [14]. The method tolerates various functional groups including halides, amides, and heterocyclic substituents [11].

Mechanistic Considerations

The success of palladium-catalyzed cross-coupling reactions with proline boronic esters depends on several critical factors [27] [30]. The ability to generate coordinatively unsaturated palladium species and the nucleophilic character of the carbon atom bound to boron represent key mechanistic requirements [27].

Studies indicate that the oxygen atoms in the boronic ester play crucial roles in modulating the electronic properties of the boron center [27]. This electronic modulation directly impacts the transmetalation efficiency and overall reaction rates [27] [30]. Careful selection of boronic ester protecting groups can optimize these electronic effects to achieve superior coupling performance [27].

Microwave-Assisted Synthesis Protocols for Enhanced Diastereomeric Excess

Microwave-assisted synthesis has revolutionized the preparation of boronic esters by providing rapid heating, enhanced reaction rates, and improved stereoselectivity [19] [20] [21]. These protocols offer significant advantages over conventional heating methods, particularly in achieving high diastereomeric excess in boronic ester formation [22] [25].

Microwave-Mediated Boronic Ester Formation

Microwave irradiation enables efficient synthesis of arylboronate libraries through accelerated reaction kinetics [19]. The technology allows for precise temperature and pressure control, leading to improved reproducibility and higher yields compared to traditional synthetic methods [19] [20].

Research demonstrates that microwave-assisted synthesis of boronic esters can be completed within 15-20 minutes, representing a significant reduction from conventional reaction times of several hours [19] [21]. The rapid heating profile achieved through microwave irradiation minimizes side reactions and decomposition pathways that can compromise product purity [19].

Table 3: Microwave-Assisted Synthesis Parameters for Enhanced Diastereoselectivity

| Parameter | Conventional | Microwave-Assisted | Improvement Factor |

|---|---|---|---|

| Reaction Time | 12-24 h | 15-45 min | 16-96× faster |

| Temperature Control | ±5°C | ±1°C | 5× precision |

| Diastereomeric Ratio | 85:15 to 90:10 | 95:5 to 98:2 | 1.5-2× selectivity |

| Isolated Yield | 70-85% | 85-95% | 1.2-1.4× improvement |

Enhanced Stereochemical Control

Microwave-assisted protocols provide superior stereochemical control through precise temperature management and reduced reaction times [22] [25]. The rapid heating minimizes thermal epimerization and other stereochemistry-eroding processes that can occur during prolonged conventional heating [22].

Studies of diastereodivergent synthesis under microwave conditions reveal that solvent selection plays a critical role in determining stereochemical outcomes [22] [25]. The addition of protic co-solvents such as trifluoroethanol can completely reverse diastereoselectivity, providing access to complementary stereoisomers [22] [25].

The enhanced diastereomeric excess achieved through microwave synthesis results from the ability to maintain optimal reaction temperatures without extended exposure times [22]. This thermal profile favors kinetic control over thermodynamic equilibration, preserving the desired stereochemical configuration [22] [25].

Optimization Strategies for Maximum Efficiency

Successful implementation of microwave-assisted synthesis requires careful optimization of multiple parameters including power settings, reaction vessels, and heating profiles [20] [21]. The use of sealed reaction vessels under microwave conditions enables superheating of solvents, facilitating reactions that would otherwise require harsh conditions [20].

Recent advances in microwave-assisted synthesis have introduced solvent-free protocols that eliminate the need for organic solvents while maintaining high efficiency [12]. These green chemistry approaches utilize neat reactants under microwave irradiation to achieve excellent yields and selectivities [12] [20].

The optimization of microwave-assisted protocols for (S)-BoroPro-(-)-Pinanediol-HCl synthesis involves systematic variation of irradiation power, temperature ramp rates, and hold times [20] [21]. Optimal conditions typically employ moderate power settings (100-300 W) with controlled temperature increases to prevent overheating and decomposition [19] [20].